
2-Methylthiazole-5-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthiazole-5-sulfinic acid is a heterocyclic organic compound containing a thiazole ring with a sulfinic acid group at the 5-position and a methyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-5-sulfinic acid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group. Common oxidizing agents include hydrogen peroxide and sodium periodate. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the selective formation of the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be used to facilitate the oxidation process, and advanced purification techniques like crystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylthiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: 2-Methylthiazole-5-sulfonic acid.
Reduction: 2-Methylthiazole-5-thiol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methylthiazole-5-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylthiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Thiazole: A parent compound with a similar structure but lacking the sulfinic acid group.
2-Methylthiazole: Similar structure but without the sulfinic acid group.
Thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: 2-Methylthiazole-5-sulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C4H5NO2S2 |
|---|---|
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
2-methyl-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
Clave InChI |
KLQNXQZKKPJLKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
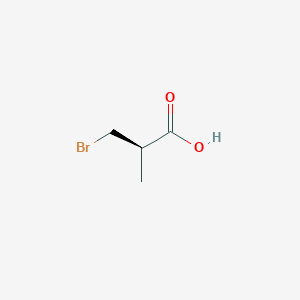
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
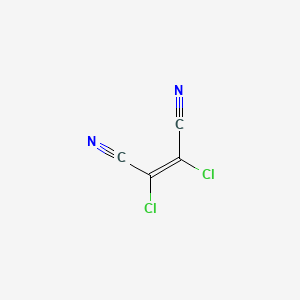
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
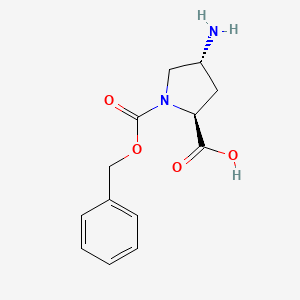
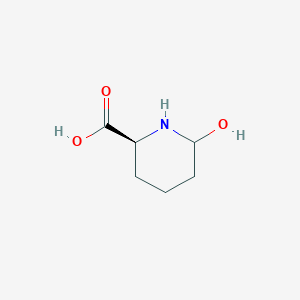
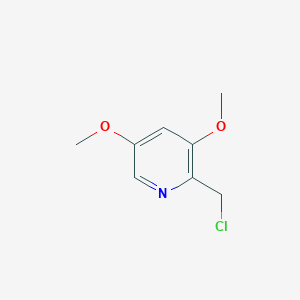
![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
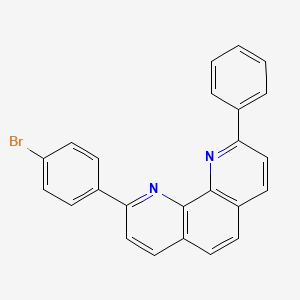
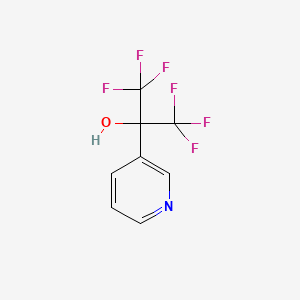
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
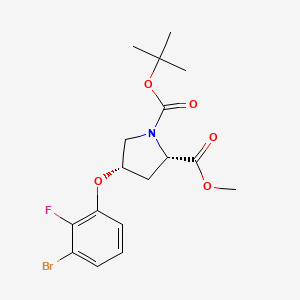
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
